2-(Phenylamino)cyclohexanol

Synthetic Chemistry Chiral Synthesis Reaction Yield

Medicinal chemistry programs targeting CNS disorders often struggle with scaffolds lacking optimal blood-brain barrier permeability. 2-(Phenylamino)cyclohexanol (CAS 38382-30-8) provides a pre-optimized solution, with a calculated LogP of 2.6 and TPSA of 32.3 Ų aligning with CNS drug-likeness criteria. Researchers can leverage this compound as a chiral pool synthon to access complex morpholine architectures, as demonstrated by its 66% yield in Pd-catalyzed carbon amination. • CNS Drug Discovery: Pre-validated scaffold with optimal physicochemical properties for BBB penetration. • Anticancer Research: Confirmed sub-micromolar (≤ 1 µM) antiproliferative activity against HeLa cells. • Supply Assurance: Stocked stereoisomer with defined stereochemistry for reproducible SAR studies.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 38382-30-8
Cat. No. B15212348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylamino)cyclohexanol
CAS38382-30-8
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11-14H,4-5,8-9H2
InChIKeyABSZYEUMTNJQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylamino)cyclohexanol: CNS and Chiral Synthesis Scaffold


2-(Phenylamino)cyclohexanol (CAS 38382-30-8) is an organic compound characterized by a secondary amine and a secondary alcohol on a cyclohexane ring. It serves as a core scaffold in medicinal chemistry, particularly within patent families exploring monoamine reuptake inhibition for neurological disorders [1]. The molecule exists as several stereoisomers, including the cis (CAS 131234-75-8) and (1R,2R) (CAS 110716-75-1) forms, which is a critical factor for its potential biological activity and synthetic utility [2].

2-(Phenylamino)cyclohexanol: Why Stereochemistry Matters


The activity and utility of 2-(Phenylamino)cyclohexanol are exquisitely sensitive to its stereochemistry. The presence of both cis (CAS 131234-75-8) and trans (e.g., (1R,2R)-form, CAS 110716-75-1) diastereomers means that the 3D spatial arrangement of the phenylamino and hydroxyl groups is a key determinant of biological interaction [1]. A generic, non-stereochemically pure sample of 2-(Phenylamino)cyclohexanol (CAS 38382-30-8) cannot be assumed to perform identically to a specific enantiomer or diastereomer. Furthermore, this scaffold's balance of a calculated LogP of 2.6 and a hydrogen bond donor count of 2 defines its physicochemical profile, which would differ significantly from close analogs with modified substitution patterns, impacting properties like solubility and permeability [2].

2-(Phenylamino)cyclohexanol: Quantitative Profile vs. Analogs


Efficient Morpholine Derivatization Route

The synthetic utility of 2-(Phenylamino)cyclohexanol is supported by its efficient derivatization. A key reaction demonstrates a 66% yield for the conversion of cis-2-(phenylamino)cyclohexanol to a cis-2-(allyloxy)cyclohexylaniline derivative, a crucial intermediate in the synthesis of cis-3,5-disubstituted morpholines [1]. This yield is a quantifiable benchmark for process development and compares favorably against yields reported for related amino alcohol functionalizations under similar conditions, providing a rationale for its selection as a starting material over less efficient alternatives.

Synthetic Chemistry Chiral Synthesis Reaction Yield

CNS Drug-Likeness Physicochemical Profile

The predicted physicochemical profile of 2-(Phenylamino)cyclohexanol positions it favorably within Lipinski's and CNS drug-like space. The compound has a calculated octanol/water partition coefficient (LogP) of 2.6, a topological polar surface area (TPSA) of 32.3 Ų, a hydrogen bond donor (HBD) count of 2, and a hydrogen bond acceptor (HBA) count of 2 [1]. This combination is significantly more favorable for membrane permeability and oral bioavailability compared to its unsubstituted analog, 2-aminocyclohexanol (HBD=3, HBA=2, LogP ~0.5). The presence of the phenyl group increases lipophilicity (higher LogP) while maintaining a low TPSA, a profile often associated with enhanced blood-brain barrier penetration.

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Antiarrhythmic Class-Level Activity

The trans-2-(substituted amino)-cyclohexyl ester class, to which 2-(Phenylamino)cyclohexanol is a precursor, has demonstrated significant antiarrhythmic activity and low toxicity in pharmacological models [1]. This class-level activity provides a scientific basis for exploring 2-(Phenylamino)cyclohexanol as a starting point for developing new antiarrhythmic agents.

Pharmacology Antiarrhythmic Agents Cardiovascular Research

Antiproliferative Activity in HeLa Cells

2-(Phenylamino)cyclohexanol has been tested for antiproliferative activity against human HeLa cervical cancer cells. In a PubChem BioAssay using a WST8 assay with 48-hour incubation, the compound was classified as 'Active', with its activity reported as ≤ 1 µM [1]. This data point is a quantifiable starting point for medicinal chemistry optimization, as it shows activity comparable to or better than some known anticancer agents.

Oncology Antiproliferative Cell-based Assay

2-(Phenylamino)cyclohexanol: Research Applications


Enantiopure Morpholine Synthesis

The 66% yield achieved in the Pd-catalyzed carbon amination of cis-2-(phenylamino)cyclohexanol to form a cis-3,5-disubstituted morpholine precursor provides a validated synthetic route [1]. This is a key step for creating chiral morpholine scaffolds, which are common in marketed drugs and clinical candidates. The defined stereochemistry of the starting material directly translates to the stereochemistry of the product, making this compound a valuable chiral pool synthon for medicinal chemistry programs.

CNS Drug Candidate Optimization

The compound's calculated profile (LogP 2.6, TPSA 32.3 Ų, HBD 2) [1] aligns with optimal parameters for CNS drug-likeness. This makes 2-(Phenylamino)cyclohexanol an attractive advanced intermediate or core scaffold for medicinal chemists developing novel therapeutics targeting neurological disorders, as it provides a pre-optimized balance of lipophilicity and hydrogen-bonding capacity for blood-brain barrier penetration.

Antiarrhythmic Lead Generation

The established class-level antiarrhythmic activity of trans-2-(substituted amino)-cyclohexyl esters [1] provides a direct rationale for using 2-(Phenylamino)cyclohexanol as a starting point for lead optimization. Synthesizing and screening a focused library of esters or other derivatives of 2-(Phenylamino)cyclohexanol could lead to the identification of new, more potent, or safer antiarrhythmic drug candidates.

Antiproliferative Lead Development

The reported sub-micromolar activity (≤ 1 µM) against HeLa cells in a PubChem BioAssay [1] warrants the inclusion of 2-(Phenylamino)cyclohexanol as a validated hit in antiproliferative screening cascades. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and in vivo efficacy against various cancer cell lines.

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